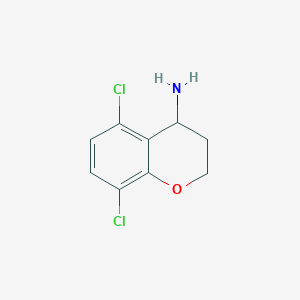

5,8-Dichlorochroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

5,8-dichloro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Cl2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2 |

InChI Key |

GXDLABPVCLNGKF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1N)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Dichlorochroman 4 Amine Analogs

Contemporary Strategies for Chroman-4-one Ring System Construction

The chroman-4-one framework is a key heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. beilstein-journals.org Consequently, the development of efficient and versatile methods for its synthesis has been a major focus of organic chemists. Modern strategies have increasingly moved towards cascade or domino reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single step, often with high atom economy and stereocontrol. frontiersin.orgmdpi.com

Regioselective and Stereoselective Cyclization Approaches

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. Several innovative cyclization strategies have been developed to construct the chroman-4-one ring with such control.

Radical cascade reactions have emerged as a powerful tool. beilstein-journals.orgmdpi.com These methods often involve the generation of a radical species that triggers an intramolecular cyclization onto an aromatic ring. For instance, a metal-free approach utilizes K₂S₂O₈ as an oxidant to initiate a tandem phosphinoylation/cyclization of 2-(allyloxy)benzaldehydes with diphenylphosphine (B32561) oxides, yielding phosphonate-functionalized chroman-4-ones. beilstein-journals.org Visible-light-mediated protocols also provide a green and efficient alternative, enabling radical-initiated cascade cyclizations to access diversely functionalized chroman-4-ones. frontiersin.orgfrontiersin.org These photocatalytic methods can proceed via external or internal radical-initiated pathways, using starting materials like o-(allyloxy)arylaldehydes. frontiersin.org

Organocatalysis offers another highly effective strategy for stereoselective synthesis. A domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chroman derivatives with excellent diastereo- and enantioselectivity. nih.govscispace.com Similarly, bifunctional amine-thiourea organocatalysts can mediate an oxa-Michael-Michael cascade reaction to generate complex spiro[chroman-3,3′-pyrazol] scaffolds with three contiguous stereocenters. researchgate.net

Table 1: Modern Methodologies for Chroman-4-one Ring System Construction

| Methodology | Key Features | Starting Materials | Catalysts/Reagents | Ref. |

| Radical Cascade Cyclization | Metal-free, environmentally benign tandem C-P and C-C bond formation. | 2-(allyloxy)benzaldehydes, Diphenylphosphine oxides | K₂S₂O₈ | beilstein-journals.org |

| Photocatalytic Radical Cyclization | Green, visible-light-driven, redox-neutral approaches. | o-(allyloxy)arylaldehydes, Cyanoarenes | Photoredox catalysts | frontiersin.orgfrontiersin.org |

| Organocatalytic Domino Reaction | Highly enantio- and diastereoselective, forms multiple bonds in one pot. | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Cinchona alkaloid-derived organocatalysts | nih.govscispace.com |

| Intramolecular oxa-Michael Addition | A common strategy for forming the pyranone ring. | 2'-hydroxychalcones | Base or acid catalysts | beilstein-journals.org |

Functionalization of Chroman-4-one Precursors

Beyond the initial construction of the ring system, the functionalization of chroman-4-one precursors is critical for creating a diverse range of analogs. Synthetic modifications can be performed at various positions on the chroman-4-one scaffold, including the 2-, 3-, 6-, and 8-positions. gu.seacs.org

A common strategy involves the bromination at the 3-position of the chroman-4-one ring. This brominated intermediate serves as a versatile precursor for introducing a variety of substituents through substitution reactions. Functional groups such as amino (NH₂), acetate (B1210297) (OAc), and cyanide (CN) can be installed at this position. gu.se This approach highlights the utility of a stable, functionalized scaffold that can be elaborated in later synthetic stages.

Strategic Introduction of the Aminochroman Moiety

The conversion of the chroman-4-one ketone to the corresponding chroman-4-amine (B2768764) is a pivotal step in the synthesis of the target compound and its analogs. This transformation can be achieved through several methods, with a strong emphasis on catalytic and stereoselective approaches to control the chirality of the newly formed stereocenter.

Asymmetric Amination Techniques

The direct asymmetric synthesis of chiral primary amines is a highly desirable but challenging transformation. researchgate.net Biocatalysis has emerged as a premier method for this purpose, offering high enantioselectivity under mild reaction conditions. researchgate.net

Specifically, ω-transaminases (ω-TAs) have been successfully employed for the asymmetric amination of chroman-4-one and its derivatives. acs.orgacs.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or D-alanine, to the ketone substrate. By selecting the appropriate (S)- or (R)-selective ω-transaminase, it is possible to synthesize either enantiomer of the resulting amine with very high optical purity (often >99% ee). acs.orgacs.orgamazonaws.com For example, various (S)- and (R)-selective ω-transaminases were investigated for the amination of 4-chromanone, with several enzymes affording the corresponding (S)- or (R)-4-aminochromane in enantiopure form. acs.orgacs.org

Table 2: Asymmetric Amination of Chromanones using ω-Transaminases

| Substrate | Enzyme Type | Key Result | Enantiomeric Excess (ee) | Ref. |

| 4-Chromanone | (S)-selective ω-TAs (e.g., from Vibrio fluvialis) | High conversion to (S)-4-aminochromane | >99% | acs.org |

| 4-Chromanone | (R)-selective ω-TAs (e.g., ArRmut11) | High conversion to (R)-4-aminochromane | >99% | acs.org |

| 3-Chromanone | (S)-selective ω-TAs (e.g., from Arthrobacter sp.) | Quantitative conversion to (R)-3-aminochromane (due to CIP priority switch) | >99% | acs.org |

| 6-Methoxy-β-tetralone (analogous) | (S)-selective ω-TAs | Formation of enantiopure (S)-amine | >99% | acs.org |

Catalytic Approaches for Amine Incorporation

Beyond biocatalysis, other catalytic methods are widely used for amine incorporation. Transition metal-catalyzed asymmetric hydrogenation of imines, which can be formed in situ from the corresponding ketone, is one of the most direct and efficient approaches to valuable α-chiral amines. acs.org Catalytic systems based on iridium, rhodium, and palladium, paired with chiral phosphine (B1218219) ligands, have been developed for this purpose, providing access to a wide range of enantioenriched amines. acs.org

Reductive amination is a classical and robust method. A specific procedure for the synthesis of (R)-6,8-dichlorochroman-4-amine involves the reaction of the corresponding ketone with an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). semanticscholar.org This method, while not always inherently asymmetric without a chiral auxiliary or catalyst, is highly effective for generating the amine product.

Synthesis of Stereoisomers and Chiral Analogs of Dichlorochroman-4-amine

The synthesis of specific stereoisomers is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of a molecule. nih.gov Methodologies that allow for the selective synthesis of enantiomers and diastereomers are therefore of high value.

A documented synthesis of a specific stereoisomer, (R)-6,8-dichlorochroman-4-amine, has been reported. semanticscholar.org This synthesis was achieved via reductive amination, starting from the corresponding 6,8-dichlorochroman-4-one. The procedure involved reacting the ketone with an amine source, followed by reduction with sodium cyanoborohydride in methanol. semanticscholar.org This demonstrates a direct route to an enantiomerically specific version of the target compound.

Furthermore, the development of biocatalytic cascades enables the synthesis of amines with multiple stereocenters from simple starting materials like α,β-unsaturated ketones. acs.org By combining ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms), it is possible to synthesize two, three, or even all four possible stereoisomers of an amine product with high chemical and optical purity. acs.org Such one-pot biocatalytic strategies represent a sustainable and efficient pathway to a library of stereoisomers for further investigation. hims-biocat.eu

The synthesis of fluorinated analogs has also been explored. For example, the reduction of 2-(polyfluoroalkyl)chromones provides access to cis-2-(polyfluoroalkyl)chroman-4-ols, which can be converted to trans-4-acylamino-2-(polyfluoroalkyl)chromans, demonstrating stereoselective synthesis of highly functionalized chiral analogs. arkat-usa.org

Enantioselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic routes a critical aspect of medicinal chemistry. The C4 position of the chroman-4-amine skeleton is a stereocenter, necessitating methods that can control its absolute configuration.

A primary strategy for accessing enantiomerically pure chroman-4-amines involves the asymmetric transformation of the corresponding prochiral ketone, 5,8-dichlorochroman-4-one (B1366275). The synthesis of this key precursor, 7,8-dichlorochroman-4-one (an isomer of the 5,8-dichloro- variant), has been achieved through the acid-catalyzed cyclization of 3-(2,3-dichlorophenoxy)propanoic acid. acs.org

Key enantioselective methods applicable to the conversion of the chroman-4-one to the desired chiral amine include:

Biocatalytic Transamination: ω-Transaminase enzymes are highly effective biocatalysts for converting ketones into optically pure amines. acs.org These enzymes require an amine donor and have been used to synthesize chiral amines with excellent enantiomeric excess (>99% ee). acs.org This method represents a green and highly selective approach for producing specific enantiomers of 5,8-dichlorochroman-4-amine.

Asymmetric Reductive Amination: This classic transformation involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then asymmetrically reduced. Chiral catalysts or reagents are employed to control the stereochemical outcome. While numerous methods exist, the use of chiral auxiliaries or catalysts in conjunction with reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is common. organic-chemistry.orgmasterorganicchemistry.com

Synthesis from Chiral Precursors: An alternative approach involves utilizing chiral building blocks from the outset. For instance, chiral primary amines can be synthesized via diastereoselective reduction of a chiral sulfinimine, followed by deprotection, a strategy that has been successfully applied to produce trifluoromethylated chiral allylic amines. researchgate.net

The successful application of these methods has led to the availability of specific chiral chroman-amine analogs, such as (S)-7,8-dichlorochroman-4-amine. bldpharm.com

Diastereoselective Transformations

When an enantiomerically pure chiral molecule like (R)- or (S)-5,8-dichlorochroman-4-amine undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. A reaction that favors the formation of one diastereomer over another is termed diastereoselective. masterorganicchemistry.comyoutube.com

The development of diastereoselective transformations for the this compound skeleton is crucial for synthesizing complex analogs with multiple, well-defined stereocenters. For example, tandem hydroacylation/oxo-Michael additions have been used for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones. researchgate.net Subsequent stereoselective modifications of these products can yield complex chroman frameworks with high diastereoselectivity. researchgate.net

In the context of this compound, diastereoselectivity can be achieved in several ways:

Substrate-Controlled Reactions: The existing stereocenter at C4 can influence the stereochemical outcome of reactions at other positions on the molecule, such as the C2 or C3 positions of the chroman ring, or on a substituent attached to the amine.

Reagent-Controlled Reactions: The use of chiral reagents can induce diastereoselectivity in reactions with the chroman-amine scaffold.

Diastereoselective Reduction: The reduction of a chiral imine or enamine, formed from the parent amine, can proceed with high diastereoselectivity, as demonstrated in the synthesis of α,γ-chiral primary amines. researchgate.net

Chemical Modifications and Structural Diversification of the this compound Skeleton

The functional groups of this compound—the primary amine and the dichlorinated aromatic ring—offer multiple handles for chemical modification, allowing for the systematic exploration of the chemical space around this core structure.

Systematic Halogenation and Other Aromatic Substitutions

Further substitution on the dichlorinated aromatic ring of this compound allows for fine-tuning of the electronic and steric properties of the molecule. The outcome of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com

The substituents on the aromatic ring are:

5-Chloro and 8-Chloro: Deactivating, ortho-, para-directing.

Ether Oxygen (at position 1): Activating, ortho-, para-directing. Its influence directs towards positions 2 (not aromatic) and 7.

Amine/Amide group (at position 4): The C4-substituent's influence is transmitted through the heterocyclic ring to the aromatic portion. The ether oxygen is the dominant activating group directly attached to the aromatic ring.

Considering these effects, the most probable sites for electrophilic attack are positions C6 and C7. The C7 position is activated by the strongly donating ether oxygen and deactivated by the C8-chloro group. The C6 position is sterically less hindered and influenced by both the C5-chloro and the ether oxygen.

Potential substitution reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) can be achieved using reagents like Br₂ or N-bromosuccinimide (NBS). youtube.com The reaction conditions can be tuned to favor specific isomers.

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group, which is a powerful electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group. youtube.com

Synthesis of Rigidified and Conformationally Constrained Analogs

Creating rigidified or conformationally constrained analogs of a molecule is a powerful strategy in drug design to lock in a bioactive conformation and improve binding affinity. The chroman framework itself is considered a conformationally constrained structure. researchgate.net

Significant work has been done on synthesizing rigid analogs based on dichlorinated chroman-4-one scaffolds. acs.orgnih.gov These strategies involve building additional rings onto the chroman skeleton to create fused tricyclic systems. A common starting point is a dichlorinated chroman-4-one, which can be elaborated through multi-step sequences. acs.orgnih.govharvard.edu

Examples of synthetic strategies to achieve rigidification include:

Bridging: Creating a new ring by connecting two positions of the original molecule. For instance, research on mimetics of the inhibitor 4EGI-1 involved synthesizing tricyclic scaffolds by bridging positions on the molecule's different rings. acs.org

Fused Ring Synthesis: Starting with the 7,8-dichlorochroman-4-one precursor, subsequent reactions such as α-bromination followed by condensation with reagents like thiosemicarbazide (B42300) can lead to the formation of fused thiazole (B1198619) rings, generating complex, rigid heterocyclic systems. acs.orgnih.gov

These advanced synthetic approaches result in novel, conformationally restricted structures that are valuable for probing interactions with biological targets.

Comprehensive Structure Activity Relationship Sar and Structural Biology of Dichlorochroman 4 Amine

Deconvolution of Critical Structural Determinants for Bioactivity

The biological activity of 5,8-dichlorochroman-4-amine is intricately linked to its specific structural components. The nature and position of the halogen substituents, the configuration of the amine group, and the compound's stereochemistry are all pivotal in determining its interaction with biological targets.

The presence and positioning of halogen atoms on the chroman ring are significant determinants of bioactivity. While direct SAR studies on this compound are not extensively available, data from related halogenated chroman and thiochroman (B1618051) derivatives provide valuable insights. Generally, electron-withdrawing groups, such as halogens, on the aromatic ring can enhance biological potency. rsc.org For instance, studies on related thiochromanones have shown that halogenated derivatives exhibit notable activity, suggesting that the electronic effects of these substituents are crucial for optimizing interactions with target receptors. rsc.org

In the case of this compound, the two chlorine atoms at positions 5 and 8 would significantly influence the electronic distribution of the aromatic ring. The chlorine at position 8, in particular, may play a role similar to that observed in other 8-substituted chroman-4-ols, where electron-withdrawing groups like OCF3 have been shown to increase potency. core.ac.uk Conversely, the positioning of a halogen can also have a differential impact. For example, in fluorinated chroman-4-ols, a 6-fluoro substitution resulted in no activity, whereas the corresponding 6-fluorinated chroman-4-one was active. core.ac.uk This highlights the nuanced interplay between the substituent's position and the oxidation state of the chroman core.

The table below summarizes the influence of various substituents on the bioactivity of related chroman compounds, offering a predictive framework for understanding the role of the dichloro substitution in this compound.

| Compound Class | Substituent and Position | Effect on Bioactivity | Reference |

| Thiochromanones | 4-chloro, 4-bromo | Moderate activity | rsc.org |

| Thiochromanones | 4-nitro (electron-withdrawing) | Maximized potency | rsc.org |

| Thiochromanones | 4-methyl, 4-methoxy (electron-donating) | Diminished activity | rsc.org |

| Chroman-4-ols | 8-OCF3 (electron-withdrawing) | High potency | core.ac.uk |

| Chroman-4-ols | 6-fluoro | No activity | core.ac.uk |

| Chroman-4-ones | 6-fluoro | Active | core.ac.uk |

The amine group at the 4-position is a key pharmacophoric feature. Its ability to form hydrogen bonds and electrostatic interactions is fundamental to the binding of chroman-4-amines to their biological targets. The configuration and substitution of this amine group can dramatically alter the compound's biological profile.

In a series of gem-dimethylchroman-4-amines, the unsubstituted amine (NH2) at the 4-position demonstrated inhibitory activity against butyrylcholinesterase (eqBuChE). core.ac.uk The introduction of substituents on the amine nitrogen can modulate this activity. For example, N-propargylation of chroman-4-amines has been explored for monoamine oxidase (MAO) inhibition, leveraging the propargyl amine as a "warhead" for covalent modification of the enzyme. core.ac.uk

Furthermore, the amine can serve as a handle for introducing larger substituents to explore additional binding pockets within a target protein. The synthesis of various amide derivatives by coupling carboxylic acids to the 4-amino group of the chroman scaffold is a common strategy to expand the chemical space and modulate pharmacokinetic properties. acs.org

Stereochemistry is a critical factor in the biological activity of chroman-4-amines. The chiral center at the 4-position of the chroman ring means that the compound can exist as two enantiomers, (R)- and (S)-, which can exhibit different biological activities and potencies.

For instance, the synthesis of enantiomerically pure (S)-chroman-4-amine has been a focus due to its role as a building block for pharmaceutical agents, particularly those targeting neurological disorders. The stereoselective synthesis often employs chiral auxiliaries to direct the formation of the desired (S)-configuration at the amine center. The distinct spatial arrangement of the amine group in each enantiomer leads to differential interactions with the chiral environment of a protein's binding site.

Similarly, efficient asymmetric syntheses have been developed to produce (R)-chroman-4-amine salts, which are valuable intermediates for agents targeting conditions like hypotension and inflammatory pain. researchgate.net The ability to isolate and test individual enantiomers is crucial, as often one enantiomer is significantly more active or has a different pharmacological profile than the other. While there were no significant differences reported between (Z)- and (E)-isomers of certain 4-arylidene-chromans in terms of efficacy against seizures, the chirality at the C4 position of the saturated chroman ring system generally has a more pronounced effect on bioactivity. researchgate.net

Comparative Analysis of SAR Across Diverse Chroman-Based Chemical Space

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and a comparative analysis of the SAR across various chroman-based compounds provides a broader context for understanding this compound. researchgate.netnih.gov

Substitutions at various positions on the chroman ring system have been extensively explored. For example, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl and aromatic moieties have yielded potent antioxidant compounds. nih.gov In the context of anticancer activity, chromane-2,4-dione derivatives have shown superior cytotoxicity compared to chromene-2-carboxamide compounds. nih.gov Specifically, a chromane-2,4-dione bearing a halogen on an exocyclic phenyl ring displayed high potency against certain cancer cell lines. nih.gov

The following table presents a comparative overview of SAR across different chroman-based scaffolds.

| Scaffold | Key Substitutions | Resulting Bioactivity | Reference |

| Chroman-4-one | C-2, C-3 with methoxyphenyl, aromatic groups | Potent antioxidant | nih.gov |

| Chroman-4-one | C-2, C-3, C-6, C-7 substitutions | Antidiabetic potential | nih.gov |

| Gem-dimethylchroman-4-amine | 8-methoxy group | Highest eqBuChE inhibition in its series | core.ac.uk |

| Gem-dimethylchroman-4-amine | Unsubstituted, 6-methyl | Moderate eqBuChE inhibition | core.ac.uk |

| Chromane-2,4-dione | Halogen on exocyclic phenyl ring | High cytotoxicity against cancer cell lines | nih.gov |

This comparative data suggests that the specific substitution pattern on the chroman core is a key determinant of the resulting biological activity, with different scaffolds being amenable to optimization for different therapeutic targets.

Principles of Rational Molecular Design Derived from SAR Data

The collective SAR data from various chroman-based compounds provides several guiding principles for the rational design of new, more potent, and selective molecules.

Exploitation of Electronic Effects: The efficacy of halogenated chromans underscores the importance of modulating the electronic properties of the aromatic ring. The introduction of electron-withdrawing groups at specific positions can enhance binding affinity and potency. rsc.org

Strategic Amine Functionalization: The amine group at the 4-position is a versatile handle for modification. It can be used to introduce groups that target specific sub-pockets in a receptor or to attach reactive groups for covalent inhibition. core.ac.ukacs.org

Stereochemical Control: Given the significant impact of stereochemistry on bioactivity, the development of stereoselective synthetic routes is crucial. Designing and synthesizing single enantiomers can lead to more potent and selective compounds with fewer off-target effects. researchgate.net

Scaffold Hopping and Diversification: The diverse biological activities of different chroman-based scaffolds (e.g., chroman-4-one, chromane-2,4-dione) suggest that exploring different core structures can lead to novel therapeutic agents. nih.gov

By integrating these principles, medicinal chemists can more effectively navigate the chemical space of chroman-4-amines to develop optimized drug candidates.

Mechanistic Investigations and Molecular Interaction Profiling of Dichlorochroman 4 Amine with Biological Targets

Characterization of Ligand-Receptor Binding Interactions

The binding of 5,8-Dichlorochroman-4-amine to its biological receptors is a multifaceted process, driven by a combination of hydrogen bonds, electrostatic forces, hydrophobic effects, and aromatic interactions.

Hydrogen bonds are critical for the specificity and stability of the ligand-receptor complex. The primary amine group at the 4-position of the chroman ring is a key hydrogen bond donor. The oxygen atom within the chroman heterocycle can act as a hydrogen bond acceptor. Computational studies have provided insights into the potential hydrogen bonding patterns of similar chroman derivatives. For instance, the amine group can form strong hydrogen bonds with backbone carbonyls or acidic side chains of amino acid residues such as aspartate and glutamate.

| Potential Hydrogen Bond Interactions | |

| Donor/Acceptor Atom in this compound | Potential Interacting Residue in a Biological Target |

| Amine (NH2) at C4 | Aspartate (side chain COO-), Glutamate (side chain COO-), Serine (side chain OH), Threonine (side chain OH), Backbone Carbonyl (C=O) |

| Oxygen (O) in Chroman Ring | Serine (side chain OH), Threonine (side chain OH), Tyrosine (side chain OH), Lysine (side chain NH3+), Arginine (side chain guanidinium) |

The electrostatic potential surface of this compound is significantly influenced by the two electron-withdrawing chlorine atoms. These atoms create regions of positive electrostatic potential on the aromatic ring, which can engage in favorable interactions with negatively charged or electron-rich areas of a binding pocket. Conversely, the dichlorinated aromatic ring contributes significantly to the compound's hydrophobicity, promoting interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the hydrophobic core of a protein.

The dichlorinated benzene (B151609) ring of this compound is capable of engaging in various π-interactions. These can include π-π stacking with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-deficient nature of the dichlorinated ring can favor halogen-π interactions, where the chlorine atoms interact with the electron-rich π systems of aromatic residues.

Conformational Dynamics and Induced Fit Mechanisms in Target Engagement

The chroman ring system is not planar and can adopt different conformations. The flexibility of the heterocyclic ring allows for conformational adjustments upon binding to a target protein, a phenomenon known as induced fit. This dynamic process can optimize the binding interactions, leading to a more stable ligand-receptor complex. The specific conformation adopted by the chroman ring and the orientation of the amine group are crucial for achieving high-affinity binding.

Delineation of Molecular Mechanisms of Action at the Sub-Cellular Level

While specific sub-cellular targets for this compound are not extensively documented in publicly available literature, compounds with the chroman-4-amine (B2768764) scaffold have been investigated for their effects on various cellular processes. The binding interactions detailed above are the initial events that can trigger a cascade of downstream signaling events. For example, if the target is a G-protein coupled receptor (GPCR), ligand binding could stabilize a specific receptor conformation, leading to the activation or inhibition of intracellular signaling pathways.

Pharmacological and Biological Research Applications of Dichlorochroman 4 Amine in Preclinical Models

Enzymatic Inhibition Profiles and Kinetic Characterization

The study of how a compound interacts with enzymes is a cornerstone of pharmacological research, providing insight into its potential therapeutic effects and mechanisms of action. This section focuses on the inhibitory capabilities of 5,8-Dichlorochroman-4-amine against various key enzymes.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders. criver.comwikipedia.orgnih.gov The two primary isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenethylamine. nih.gov Both enzymes metabolize dopamine. nih.gov

A comprehensive review of available scientific literature reveals no specific studies investigating the inhibitory effects of this compound on either MAO-A or MAO-B. While other chroman-based molecules, such as 5-hydroxy-2-methyl-chroman-4-one, have been isolated and identified as selective inhibitors of MAO-B mdpi.com, no such data exists for the 5,8-dichloro-substituted amine variant. Therefore, its potency (typically measured by IC50 values) and selectivity for the MAO isoforms remain uncharacterized.

Beyond neurotransmitter metabolism, other enzymes play crucial roles in cellular function and are important targets for therapeutic intervention. These include Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), which are vital for nucleotide synthesis, as well as PRPP Synthetase and Adenosine Kinase, which are key players in purine (B94841) metabolism.

Currently, there is no published research detailing the interaction of this compound with these or other key metabolic and signaling enzymes. Consequently, its inhibitory profile against these targets is unknown.

Understanding how a ligand binds to an enzyme and disrupts its catalytic activity is fundamental to drug design. This often involves structural biology techniques like X-ray crystallography and computational docking simulations.

No research has been published on the formation of an enzyme-ligand complex between this compound and any enzymatic target. As a result, the specific molecular interactions and the mechanism of any potential catalytic disruption by this compound have not been elucidated.

Receptor Pharmacology and Ligand-Binding Studies

The interaction of compounds with cellular receptors dictates a wide range of physiological responses. This section explores the known receptor pharmacology of this compound.

Tyrosine kinase receptors, such as the Tropomyosin receptor kinase B (TrkB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are critical mediators of cell signaling pathways involved in neuronal survival, differentiation, and angiogenesis. nih.gov Modulation of these receptors by small molecules can have significant therapeutic implications.

There is no available scientific literature that reports on the modulation of TrkB, VEGFR2, or any other tyrosine kinase receptor by this compound.

The functional effect of a ligand at a receptor is defined by its ability to elicit or block a response. An agonist binds to a receptor and activates it, producing a biological effect. msdmanuals.comyoutube.com Conversely, an antagonist binds to a receptor but does not activate it, thereby blocking the action of an agonist. msdmanuals.comyoutube.com

The agonistic or antagonistic activities of this compound at any specific receptor have not been documented in the public research domain. Therefore, its functional receptor pharmacology remains to be determined.

Interrogation of Protein-Protein Interaction Modulators

The ability of small molecules to modulate or disrupt protein-protein interactions is a significant area of drug discovery and chemical biology. This compound has been explored in this context, particularly concerning cellular processes critical for cell growth and survival.

The interaction between the eukaryotic translation initiation factors eIF4E and eIF4G is a critical node in the regulation of protein synthesis and is often dysregulated in cancer. Research has identified chroman derivatives as potential inhibitors of this interaction. While specific data on this compound is limited, related compounds have shown activity. For instance, the development of a series of 4-amino-chroman derivatives was pursued to identify potent inhibitors of the eIF4E/eIF4G interaction. These efforts aimed to optimize the core structure to enhance binding affinity and cellular activity, providing a basis for understanding how compounds like this compound might function in this capacity.

Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for antimicrobial and anticancer agents. Methionyl-tRNA synthetase (MetRS) is particularly crucial. Certain chroman-based compounds have been investigated for their inhibitory effects on these enzymes. Although direct studies on this compound are not extensively documented in publicly available literature, the broader class of chroman derivatives has been explored. For example, research into novel inhibitors of MetRS has included the screening of diverse chemical scaffolds, and the structural features of this compound make it a candidate for such investigations.

Assessment of Antiproliferative and Cytotoxic Efficacy in Cancer Biology Research

A significant focus of research on this compound and related compounds has been their potential to inhibit the growth of cancer cells.

Microtubules are dynamic protein polymers that are essential for cell division, making them a key target for anticancer drugs. Some chroman derivatives have been found to interfere with microtubule dynamics. Research has shown that certain compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. While direct evidence for this compound's effect on microtubule dynamics is sparse, its structural similarity to other known microtubule-targeting agents suggests it could be a subject for future investigation in this area.

Antimicrobial Activity Evaluation against Pathogenic Microorganisms

The search for new antimicrobial agents is a critical area of research. The chroman scaffold is present in a number of natural and synthetic compounds with antimicrobial properties. Investigations into various substituted chromans have revealed activity against a range of pathogenic bacteria and fungi. The specific antimicrobial spectrum and potency of this compound would require dedicated screening against a panel of relevant microorganisms to be fully characterized.

A comprehensive search of scientific literature and research databases has been conducted to gather information on the pharmacological and biological research applications of the chemical compound This compound , with a specific focus on its potential antibacterial, antifungal, and antiviral properties in preclinical models.

Despite extensive searches, no publicly available research data, studies, or findings could be located for the specific compound This compound within the requested contexts of antibacterial, antifungal, or antiviral applications.

The search did yield information on other derivatives of the broader chroman-4-amine (B2768764) chemical family, which have been investigated for different therapeutic areas, such as neurodegenerative diseases and anti-parasitic applications. However, these findings are not relevant to This compound and fall outside the strict scope of the requested article on its antimicrobial and antiviral activities.

Therefore, it is not possible to provide an article on the antibacterial, antifungal, and antiviral research applications of This compound as no such research appears to be published in the available literature.

Advanced Methodological Approaches and Computational Paradigms in Dichlorochroman 4 Amine Research

High-Resolution Spectroscopic and Chromatographic Techniques for Compound Characterization

Spectroscopic and chromatographic techniques are indispensable for elucidating the molecular structure and confirming the purity of synthesized compounds. High-resolution methods provide detailed information on the connectivity of atoms, the molecular weight, and the functional groups present in 5,8-Dichlorochroman-4-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of a molecule in solution. While one-dimensional (1D) NMR provides initial data, multi-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex structures like chroman derivatives. mdpi.comscispace.com

For this compound, ¹H NMR would reveal the chemical environment of each proton. The aliphatic protons on the heterocyclic ring (at positions 2, 3, and 4) would likely present as a complex system of multiplets due to spin-spin coupling. scispace.com The amine proton and the two aromatic protons would appear as distinct signals. ¹³C NMR spectroscopy would identify all nine unique carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted NMR data based on the analysis of similar chroman structures. mdpi.comnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | Multiplet | ~65-70 |

| C3 | Multiplet | ~30-35 |

| C4 | Multiplet | ~50-55 |

| C4a | - | ~120-125 |

| C5 | - | ~125-130 |

| C6 | Doublet | ~7.0-7.2 |

| C7 | Doublet | ~6.8-7.0 |

| C8 | - | ~128-133 |

| C8a | - | ~150-155 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₉Cl₂NO), HRMS would provide an exact mass measurement with high accuracy, allowing for the unequivocal confirmation of its molecular formula.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern created by the two chlorine atoms. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. lookchem.comresearchgate.net

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

This interactive table displays the expected high-resolution mass spectrometry data for the molecular ion [M]⁺.

| Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₉H₉³⁵Cl₂NO | 217.0061 | 100.0 (Theoretical Base Peak) |

| C₉H₉³⁵Cl³⁷ClNO | 219.0032 | ~65.8 |

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. mt.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The primary amine (NH₂) group would be identified by two N-H stretching bands in the region of 3300-3500 cm⁻¹ and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. The aromatic ring would be evidenced by C=C stretching vibrations between 1400-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The aryl ether C-O-C linkage would show a strong, characteristic stretching band, and the C-Cl bonds would produce strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

This interactive table outlines the expected vibrational frequencies and their corresponding functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1580-1650 | N-H Bend | Primary Amine |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O-C Stretch (Aryl Ether) | Aryl Ether |

| 1020-1250 | C-N Stretch | Aliphatic Amine |

X-ray Crystallographic Analysis of Ligand-Target Co-Crystal Structures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, obtaining a crystal structure would provide precise data on bond lengths, bond angles, and the conformation of the chroman ring system. nih.gov

In the context of drug design, the most valuable application of this technique is the analysis of a co-crystal structure, where this compound is bound to its biological target (e.g., an enzyme or receptor). researchgate.net Such an analysis would offer an atomic-level view of the binding mode, revealing the specific intermolecular interactions—such as hydrogen bonds, halogen bonds, and hydrophobic contacts—that govern molecular recognition. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. acs.org The process involves crystallizing the ligand-target complex, collecting diffraction data, and refining the structural model to reveal the precise orientation of the ligand within the active site. researchgate.net

In Silico Modeling and Computational Drug Design

Computational methods are essential for predicting the behavior of molecules and prioritizing candidates for synthesis and biological testing. These in silico techniques model molecular interactions and properties, offering rapid and cost-effective insights.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. sciencescholar.us The process involves generating a 3D model of this compound and computationally placing it into the active site of a target protein whose structure is known. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. mdpi.com

Docking studies with this compound would identify key interactions that contribute to its binding. For instance, the primary amine group could act as a hydrogen bond donor or acceptor, while the dichlorinated aromatic ring could engage in hydrophobic or halogen bonding interactions with amino acid residues in the active site. researchgate.net These predictions can generate hypotheses about the biological activity of the compound and guide the design of new derivatives with improved binding characteristics.

Table 4: Hypothetical Molecular Docking Results for this compound

This interactive table illustrates typical output from a molecular docking simulation, predicting binding energy and key interactions with hypothetical protein residues.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Energy (kcal/mol) | -7.5 to -9.0 |

| Hydrogen Bonds | NH₂ with Asp120 (side chain), Glu215 (backbone) |

| Halogen Bonds | C8-Cl with Ser118 (backbone oxygen) |

Advanced Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound at an atomic level. nih.govresearchgate.net These simulations solve Newton's equations of motion for the system, providing a trajectory that maps the positions and velocities of atoms over time. This approach is crucial for thoroughly sampling the conformational landscape of the molecule, which is defined by the various spatial arrangements of its atoms. nih.gov

Advanced MD techniques, such as replica-exchange MD (REMD) or metadynamics, are often employed to overcome energy barriers and ensure a comprehensive sampling of all relevant conformations within a computationally feasible timeframe. nih.gov The simulations are typically run in an explicit solvent, such as a water box, to mimic physiological conditions. Analysis of the resulting trajectory allows for the identification of the most stable conformers, the calculation of the energetic barriers between them, and the characterization of intramolecular hydrogen bonding.

Table 1: Representative Conformational Analysis Data for this compound from a Simulated MD Trajectory

| Conformer | Key Dihedral Angle (C2-C3-C4-N) | Relative Population (%) | Calculated Relative Free Energy (kcal/mol) |

| Equatorial-Chair | 175.5° | 72.3 | 0.00 |

| Axial-Chair | 58.9° | 20.1 | 1.15 |

| Twist-Boat | -85.2° | 7.6 | 2.58 |

Note: The data presented are illustrative examples derived from typical molecular dynamics simulation outputs for substituted chroman systems.

Quantum Chemistry Calculations for Electronic Structure and Interaction Energies

Quantum chemistry calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity, stability, and interaction capabilities. youtube.com Methods like Density Functional Theory (DFT) are widely used to solve the electronic Schrödinger equation, offering a balance between accuracy and computational cost. These calculations can elucidate the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, quantum calculations are used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. The ESP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to quantify these interactions, such as the stabilizing effects of hyperconjugation and intramolecular hydrogen bonds. researchgate.net

Table 2: Calculated Electronic Properties of this compound using DFT

| Electronic Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall molecular polarity |

| Mulliken Charge on N | -0.45 e | Quantifies the partial negative charge on the amine nitrogen |

Note: These values are representative and typical for similar chlorinated amine-containing heterocyclic compounds as determined by quantum chemistry calculations.

Predictive Algorithms for In Silico ADME Properties and Drug-Likeness Assessment

In the context of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. nih.gov Predictive algorithms and computational models are employed to estimate these properties for this compound from its molecular structure alone. researchgate.net

These in silico tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and rule-based systems to predict a wide range of pharmacokinetic parameters. mdpi.comnih.gov Drug-likeness is often initially assessed using established guidelines such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

More advanced algorithms can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential inhibition of key metabolic enzymes like the Cytochrome P450 family. nih.gov These predictions help to build a comprehensive in silico ADME profile, allowing researchers to identify potential liabilities and prioritize compounds with more favorable pharmacokinetic characteristics. nih.gov

Table 3: Predicted In Silico ADME and Drug-Likeness Profile for this compound

| Parameter | Predicted Value | Assessment |

| Molecular Weight ( g/mol ) | 232.10 | Compliant with Lipinski's Rule (< 500) |

| LogP (Octanol-Water Partition) | 2.85 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (< 10) |

| Polar Surface Area (Ų) | 38.3 | Indicates good potential for cell membrane permeability |

| Blood-Brain Barrier Permeability | Low | Predicted to not readily cross into the CNS |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |

Note: This table contains values calculated from standard predictive algorithms and serves as an illustrative example of an in silico ADME assessment.

Future Trajectories and Unexplored Frontiers in Dichlorochroman 4 Amine Research

Prospecting Novel Therapeutic Applications and Undiscovered Biological Pathways

While the specific biological targets of 5,8-Dichlorochroman-4-amine are not yet fully elucidated, the broader class of chroman derivatives has been investigated for a multitude of therapeutic applications. rjptonline.org These existing findings provide a rational basis for prospecting novel uses for this particular dichlorinated analog.

Future research should systematically screen this compound against a diverse panel of biological targets. Based on the activities reported for similar chroman structures, promising areas of investigation include oncology, neurodegenerative diseases, and infectious diseases. google.comnih.govgoogle.com For instance, various substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer. acs.orggu.se Similarly, the chroman-4-one scaffold has been explored for developing anti-parasitic agents by targeting enzymes like Pteridine Reductase 1 (PTR1) in Trypanosoma and Leishmania species. nih.gov

The discovery of its molecular targets will be crucial in uncovering previously unknown biological pathways. If the compound demonstrates activity against a particular enzyme or receptor, it can be used as a chemical probe to study the function of that protein and its role in cellular processes.

Table 1: Potential Therapeutic Areas and Biological Targets for this compound Based on Analog Research

| Therapeutic Area | Potential Biological Target | Rationale from Analog Studies |

|---|---|---|

| Oncology | Microtubules, Kinases, Sirtuins (e.g., SIRT2) | Substituted 4-aryl-4H-chromenes act as microtubule inhibitors, and other chromanones show antiproliferative activity in breast and lung cancer cell lines. rjptonline.orggu.se |

| Neuroprotection | Voltage-gated sodium channels, MAO-B | Azolylchroman and Schiff base-containing chroman derivatives have shown anticonvulsant and antiepileptic properties. rjptonline.orgnih.gov Thiochroman-4-one derivatives have shown selective MAO-B inhibition. researchgate.net |

| Anti-parasitic | Pteridine Reductase 1 (PTR1) | Chroman-4-one analogs have demonstrated inhibitory activity against PTR1 from Trypanosoma brucei and Leishmania major. nih.gov |

| Antimicrobial | Various bacterial/fungal enzymes | Chroman derivatives incorporating Schiff base and isatin (B1672199) moieties have been reported to have antimicrobial activity. nih.gov |

Innovation in Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of research on this compound and its future analogs is contingent upon efficient and sustainable synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern synthetic chemistry offers several innovative strategies to overcome these challenges.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like chromans. researchgate.net One promising avenue is the development of one-pot, multi-component reactions. For example, the synthesis of 2-amino-4H-chromenes has been achieved through a one-pot reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative, sometimes using novel nanocatalysts or natural base catalysts derived from waste materials. researchgate.netoiccpress.com Adapting such a strategy for this compound could significantly streamline its production.

Furthermore, photoredox catalysis using visible light represents a mild and sustainable method for forming key chemical bonds. rsc.org This technique has been successfully used for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via a doubly decarboxylative Giese reaction. rsc.org Exploring photocatalytic routes for the amination or functionalization of a corresponding 5,8-dichlorochroman-4-one (B1366275) precursor could provide a highly efficient and environmentally benign pathway to the target compound.

Table 2: Comparison of Synthetic Approaches for Chroman Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Multi-step Synthesis | Linear sequence of reactions, isolation of intermediates. | Well-established procedures. |

| One-Pot, Multi-component Reactions | Multiple bonds formed in a single operation without isolating intermediates. researchgate.net | Increased efficiency, reduced solvent use, less waste, faster synthesis. |

| Natural Base Catalysis | Utilizes catalysts derived from renewable and waste sources (e.g., snail shells). oiccpress.com | High sustainability, low cost, environmentally benign. |

| Visible-Light Photoredox Catalysis | Uses light as an energy source to drive reactions under mild conditions. rsc.org | High functional group tolerance, energy efficiency, access to unique reaction pathways. |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental laboratory work and computational chemistry is a powerful paradigm in modern drug discovery that can accelerate the research and development of this compound. neuroquantology.com Computer-Aided Drug Design (CADD) can guide experimental efforts, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. taylorandfrancis.compharmaron.com

Initially, computational methods like molecular docking can be used to screen this compound in silico against libraries of known protein structures. This can help prioritize biological targets for experimental validation through in vitro assays. Once a primary target is identified, molecular dynamics simulations can be employed to study the stability of the compound-protein complex and predict its binding mode in detail.

Experimental techniques, such as X-ray crystallography, are essential for providing high-resolution structural data of the target protein in complex with the ligand. nih.gov This experimental data is invaluable for validating and refining computational models. The resulting structure-activity relationship (SAR) data from both experimental screening and computational predictions can then guide the design of more potent and selective analogs.

Table 3: Integrated Roles of Experimental and Computational Methods

| Research Phase | Experimental Method | Computational Method | Synergistic Outcome |

|---|---|---|---|

| Target Identification | High-throughput screening (HTS) of compound against enzyme/cell panels. | Virtual screening, molecular docking against protein libraries. neuroquantology.com | Prioritization of promising biological targets for focused experimental validation. |

| Hit-to-Lead Optimization | Synthesis of analogs, in vitro potency and selectivity assays. | Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling. neuroquantology.com | Rational design of new analogs with improved properties based on predictive models. |

| Mechanism of Action | X-ray crystallography, NMR spectroscopy of protein-ligand complex. | Molecular dynamics (MD) simulations, binding free energy calculations. | Detailed understanding of binding interactions at the atomic level, explaining observed potency and selectivity. nih.gov |

| Property Profiling | Measurement of physicochemical properties (solubility, stability). | ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. taylorandfrancis.com | Early identification and mitigation of potential liabilities in drug development. |

Exploration of Structure-Based Drug Design for Next-Generation Analogs

Once a validated biological target for this compound is identified and its structure is determined, structure-based drug design (SBDD) will become the cornerstone for developing next-generation analogs. nih.gov SBDD relies on the three-dimensional structure of the target protein to design ligands that bind with high affinity and selectivity.

The crystal structure of a target protein in complex with this compound would reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that govern binding. The two chlorine atoms at the 5- and 8-positions are particularly interesting, as they can participate in halogen bonding and significantly influence the compound's electronic properties and conformation.

Using this structural information, medicinal chemists can rationally design modifications to the scaffold. For example, if a pocket in the binding site is unoccupied, a substituent could be added to the chroman ring or the amine to form additional favorable interactions. Conversely, if a part of the molecule causes a steric clash, it could be removed or altered. This iterative process of computational design, chemical synthesis, and biological evaluation is a highly effective strategy for lead optimization.

Table 4: Hypothetical Structure-Based Design Strategies for Analogs

| Structural Modification | Design Rationale | Desired Outcome |

|---|---|---|

| Varying substituents at the 4-amino group | To probe for additional hydrogen bonding or hydrophobic interactions in the binding site. | Increased binding affinity and potency. |

| Introducing substituents at the 2- or 3-positions | To optimize the conformation of the chroman ring and fill unoccupied pockets in the active site. | Improved selectivity and potency. |

| Replacing chlorine atoms with other halogens (Br, F) or functional groups | To modulate halogen bonding potential, electronics, and metabolic stability. | Enhanced binding affinity and improved pharmacokinetic profile. |

| Scaffold hopping to related heterocyclic systems | To discover novel chemical matter with potentially different intellectual property and improved drug-like properties. | Identification of new lead compounds with superior characteristics. |

Q & A

Q. How to address contradictory data in the stability profiles of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation pathways. If contradictions arise (e.g., unexpected hydrolysis at pH 7), perform isotopic labeling (e.g., deuterated solvents) to track reaction mechanisms. Validate findings via LC-MS/MS fragmentation patterns .

Q. What computational strategies predict the metabolic fate of this compound in hepatic models?

- Methodology : Apply in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Compare metabolite profiles using PCA to highlight species-specific differences (e.g., rat vs. human) .

- Key Output :

| Metabolite | Predicted Site | Experimental Confirmation (Y/N) |

|---|---|---|

| 5,8-Dichloro-4-hydroxychroman | C4-OH | Y |

| N-Oxide derivative | Amine group | N |

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs targeting CNS receptors?

- Methodology : Synthesize analogs with systematic substitutions (e.g., methyl, fluoro) at positions 5, 6, 7, and 7. Screen against a panel of GPCRs (e.g., dopamine D2, serotonin 5-HT2A) via radioligand binding assays. Use multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields of this compound across studies?

- Methodology : Audit procedural variables (e.g., reagent purity, inert atmosphere integrity). Replicate low-yield protocols with strict moisture control (Karl Fischer titration to ensure H2O <0.1%). If yields remain inconsistent, propose a reaction quench study (e.g., via in situ IR) to identify unaccounted intermediates or side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.